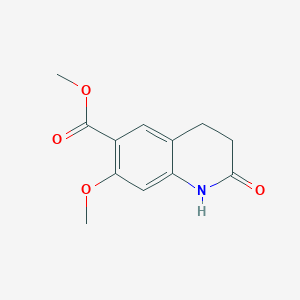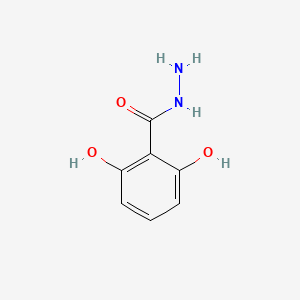
2,6-Dihydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dihydroxybenzohydrazide is a phenolic hydrazide compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Resorcinol and CO2 Method: One common method involves reacting resorcinol with carbon dioxide in the presence of an alkali metal salt at temperatures between 130 and 150°C.
2,6-Dichlorobenzaldehyde Method: Another method uses 2,6-dichlorobenzaldehyde as the starting material. The compound undergoes chlorination to form 2,6-dichlorobenzoyl chloride, which is then hydrolyzed to produce 2,6-dihydroxybenzoic acid.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Aplicaciones Científicas De Investigación
2,6-Dihydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dihydroxybenzohydrazide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2,4-Dihydroxybenzohydrazide: Similar in structure but with hydroxyl groups at different positions, affecting its reactivity and applications.
3,5-Dihydroxybenzohydrazide: Another similar compound with hydroxyl groups at the 3 and 5 positions, used in different chemical and biological contexts.
Uniqueness: 2,6-Dihydroxybenzohydrazide is unique due to its specific arrangement of hydroxyl and hydrazide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
2,6-dihydroxybenzohydrazide |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12) |
Clave InChI |
IXGWZKRYJIJEGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


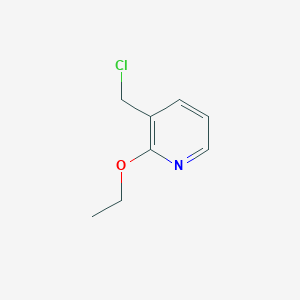
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)

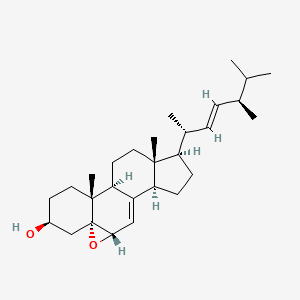
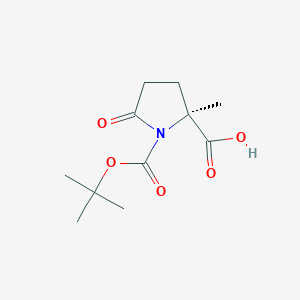
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
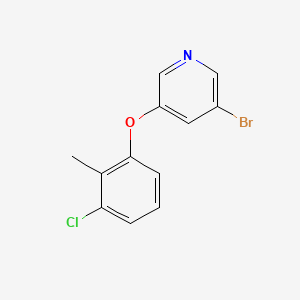



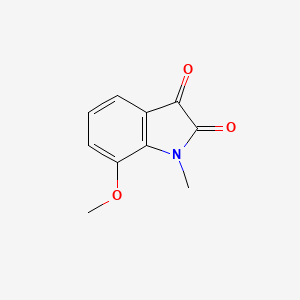
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)
